IKZF2 and CK1α Degradation Potency: DEG-35 vs. Lenalidomide
DEG-35 achieves potent, dual-target degradation of IKZF2 (DC₅₀ = 4.4 nM, DCₘₐₓ = 92%) and CK1α (DC₅₀ = 1.4 nM, DCₘₐₓ = 84%) in HEK293T cells expressing GFP-fusion reporters. In contrast, lenalidomide fails to meaningfully degrade either substrate under identical conditions, reaching only DCₘₐₓ of 14% for IKZF2 and 24% for CK1α [1]. This represents a qualitative switch in degradation scope rather than a simple potency shift.
| Evidence Dimension | Degradation DC₅₀ and DCₘₐₓ for IKZF2 and CK1α |
|---|---|
| Target Compound Data | DEG-35: CK1α DC₅₀ = 1.4 nM, DCₘₐₓ = 84%; IKZF2 DC₅₀ = 4.4 nM, DCₘₐₓ = 92% |
| Comparator Or Baseline | Lenalidomide: CK1α DCₘₐₓ = 24%; IKZF2 DCₘₐₓ = 14% (no measurable DC₅₀ within tested range) |
| Quantified Difference | DEG-35 achieves complete degradation (>80% Dmax) vs. lenalidomide's marginal effect (<25% Dmax) on both targets |
| Conditions | HEK293T cells stably expressing CK1α-GFP or IKZF2(zf2)-GFP; 5 h (CK1α) or 24 h (IKZF2) treatment |
Why This Matters
This demonstrates that DEG-35 uniquely enables dual IKZF2/CK1α degradation, a pharmacology unattainable with the standard-of-care IMiD lenalidomide, making it essential for AML research programs investigating this dual-target mechanism.
- [1] Park SM, et al. Cancer Cell. 2023;41(4):726-739.e11. (See Figure 2C-D and Results section: 'DEG-35 was a potent degrader of CK1α (DC50 = 1.4 nM, DCmax = 84%) and IKZF2 (DC50 = 4.4 nM, DCmax = 92%). Notably, lenalidomide did not induce significant degradation...') View Source
